molecular formula C12H15NO2 B4992601 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide CAS No. 50683-59-5

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide

Cat. No.: B4992601
CAS No.: 50683-59-5
M. Wt: 205.25 g/mol
InChI Key: VSSYAWQXPOVLAI-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide: is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol It is characterized by the presence of an isochromene ring system, which is a fused bicyclic structure containing a benzene ring and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide typically involves the reaction of 3,4-dihydro-1H-isochromene with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the isochromene is replaced by an acetamide group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Chemistry: N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are being explored in the treatment of various diseases. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications range from polymer synthesis to the manufacture of high-performance coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and thereby modulating a particular metabolic pathway.

Comparison with Similar Compounds

  • N-(3,4-dihydro-1H-isochromen-1-ylmethyl)formamide
  • N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide
  • N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propionamide

Comparison: N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. The presence of the acetamide group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(14)13-8-12-11-5-3-2-4-10(11)6-7-15-12/h2-5,12H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSYAWQXPOVLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1C2=CC=CC=C2CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385477
Record name N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50683-59-5
Record name N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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